[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE
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Overview
Description
[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE is a complex organic compound with a unique structure that combines a naphthalene derivative with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE typically involves a multi-step process. The initial step often includes the preparation of the naphthalene derivative, followed by the introduction of the methoxy group. The final step involves the formation of the benzoate ester through esterification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
2-Hydroxy-2-methylpropiophenone: Another compound with a similar backbone but different substituents.
2,2′-Bipyridyl: A compound with a similar aromatic system but different functional groups and applications.
Uniqueness
[(1E)-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-14-11-10-13-6-5-8-17(16(13)12-14)20-23-19(21)15-7-3-4-9-18(15)24-2/h3-4,7,9-12H,5-6,8H2,1-2H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBXTHSKUCRFO-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC=CC=C3SC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC=CC=C3SC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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